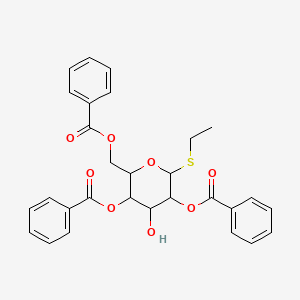
NiXantphos Palladacycle Gen. 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NiXantphos Palladacycle Gen. 3 is a palladium-based compound known for its application in catalysis, particularly in cross-coupling reactions. It is characterized by its light yellow to yellow-green powder form and is air-sensitive . The compound’s chemical formula is C49H40N2O4P2PdS, and it has a molecular weight of 921.29 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: NiXantphos Palladacycle Gen. 3 is synthesized through a series of reactions involving the coordination of NiXantphos ligand with palladium. The process typically involves the use of palladium acetate and the NiXantphos ligand under controlled conditions to form the palladacycle .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its catalytic applications .
Análisis De Reacciones Químicas
Types of Reactions: NiXantphos Palladacycle Gen. 3 primarily undergoes cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi cross-coupling . These reactions involve the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in organic synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.
Buchwald-Hartwig Amination: Involves aryl halides and amines with a base like sodium tert-butoxide.
Negishi Cross-Coupling: Utilizes organozinc reagents and aryl halides under mild conditions
Major Products: The major products formed from these reactions include triarylmethanes, N-aryl amines, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
NiXantphos Palladacycle Gen. 3 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of NiXantphos Palladacycle Gen. 3 involves the coordination of the NiXantphos ligand with palladium, forming a stable complex that facilitates oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions . The presence of the NiXantphos ligand enhances the reactivity and selectivity of the palladium catalyst, making it highly effective for these transformations .
Comparación Con Compuestos Similares
DPEPhos: Another bidentate phosphine ligand used in similar catalytic applications.
BINAP: A widely used ligand in asymmetric synthesis but differs in its application scope.
Uniqueness: NiXantphos Palladacycle Gen. 3 stands out due to its high activity and selectivity in cross-coupling reactions, particularly with unactivated aryl chlorides. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a valuable tool in organic synthesis .
Propiedades
Fórmula molecular |
C49H41N2O4P2PdS- |
|---|---|
Peso molecular |
922.3 g/mol |
Nombre IUPAC |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
UWXQGGFJCNBWEV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-](/img/structure/B13385233.png)

![N~2~-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide](/img/structure/B13385245.png)

![N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385257.png)




![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B13385320.png)
![Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385323.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)
